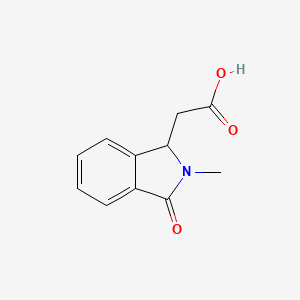

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid

概要

説明

This compound is a 3,3-disubstituted isoindolinone . Isoindolinones are important heterocyclic compounds found in a variety of natural products and in a great number of synthetic biologically active compounds . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstitited, or mono- or di-substituted in 3-position .

Synthesis Analysis

The synthesis of this compound involves a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . An efficient method was developed for the synthesis of ethyl (2-alkyl- and 2-aryl-3-oxoisoindolin-1-yl)phosphonates from 2-formylbenzoic acid, triethyl phosphite and amines using OSU-6, a novel MCM-41-type hexagonal mesoporous silica, as a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C10H9NO3 . The average mass is 191.183 Da and the monoisotopic mass is 191.058243 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Krapcho decarboxylation reaction . This reaction involves the removal of a carboxyl group from a molecule and its replacement with a hydrogen atom .科学的研究の応用

Synthesis of 3,3-Disubstituted Isoindolinones

This compound has been used in the synthesis of 3,3-disubstituted isoindolinones . Isoindolinones are important heterocyclic compounds found in a variety of natural products and synthetic biologically active compounds . The synthesis of 3,3-disubstituted derivatives is generally more challenging due to the construction of a quaternary carbon . This compound provides a convenient access to these derivatives .

Krapcho Decarboxylation Reaction

The compound has been used in the Krapcho decarboxylation reaction . This reaction is a method for removing a carboxyl group from a molecule, which is a key step in many organic synthesis processes . The compound was used to obtain good isolated yields under mild reaction conditions .

Inhibition of Oxidative Stress-Mediated Cell Apoptosis

The compound has potential applications in the field of cosmetics and dermatology . It has been studied for its ability to inhibit oxidative stress-mediated cell apoptosis in human dermal papilla cells . This could potentially prevent hair loss by protecting these cells against oxidative stress damage .

Attenuation of Activated Caspase Signaling

The compound has been shown to attenuate activated caspase signaling . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation . This suggests potential applications in the treatment of diseases where these processes are dysregulated .

Restoration of Down-Regulated Expression of β-Catenin

The compound has been found to restore the down-regulated expression of β-catenin , a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide . This pathway is crucial for cell-cell adhesion and transcriptional regulation, suggesting potential applications in regenerative medicine and cancer treatment .

Reduction in the Expression of Cell Senescence Markers

The compound has been shown to decrease the expression of the cell senescence markers p21 and p16 . This suggests a potential role in preserving cell function and delaying cell aging, which could have implications in anti-aging therapies .

Safety and Hazards

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

将来の方向性

The compound can be of high interest for further transformations . The development of new multicomponent reactions towards biomedical and industrial scaffolds is inevitable at the present time . Therefore, future research could focus on exploring these transformations and developing new synthesis methods.

作用機序

Target of Action

Isoindolinones, the core structure of this compound, are found in a variety of natural products and synthetic biologically active compounds

Mode of Action

Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, forming three hydrogen bonds . This suggests that 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid may interact with its targets in a similar manner.

Biochemical Pathways

The compound is synthesized via the krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This suggests that it may affect pathways related to decarboxylation reactions.

Result of Action

Isoindolinone-based ligands have been shown to bind to cg base pairs in the major groove, suggesting that this compound may have similar effects .

Action Environment

The synthesis of this compound involves the krapcho decarboxylation reaction, which is performed under mild conditions . This suggests that the compound’s action may be influenced by similar environmental conditions.

特性

IUPAC Name |

2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQWGMRYVMVYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=CC=CC=C2C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid | |

CAS RN |

933709-69-4 | |

| Record name | 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

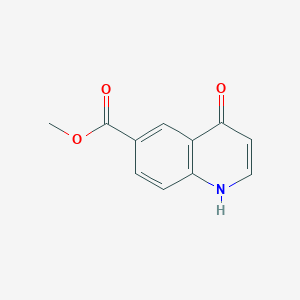

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431763.png)

![(1S)-1-[2,4,6-Tri(propan-2-yl)phenyl]ethanamine](/img/structure/B3431764.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3431833.png)